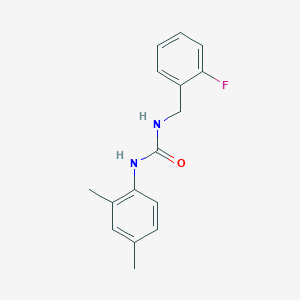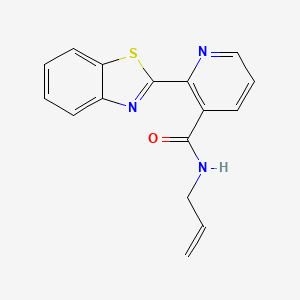
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea, also known as DFB, is a chemical compound that has been extensively studied for its potential use in scientific research. DFB is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea acts as an inhibitor of acetylcholinesterase by binding to the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the brain, which can enhance cognitive function and memory. Additionally, N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea may have potential as a treatment for Alzheimer's disease, due to its ability to increase levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea in lab experiments is its potent inhibition of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. However, one limitation of N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea is its potential toxicity, which can be a concern when working with laboratory animals.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea. One area of interest is the development of new drugs based on N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea, which could have potential applications in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea, as well as its potential toxicity.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea can be synthesized using a number of different methods, including the reaction of 2,4-dimethylphenyl isocyanate with 2-fluorobenzylamine. Other methods include the reaction of 2,4-dimethylphenyl isocyanate with 2-fluorobenzyl alcohol, or the reaction of 2,4-dimethylphenyl isocyanate with 2-fluorobenzyl chloride.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. Studies have shown that N-(2,4-dimethylphenyl)-N'-(2-fluorobenzyl)urea can act as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-7-8-15(12(2)9-11)19-16(20)18-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBGOYAXGASXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-3-(2-fluorobenzyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-N-methyl-2-furamide](/img/structure/B5494329.png)

![7-(2-furyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5494366.png)
![5-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5494373.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494386.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-bromophenyl)vinyl]-3-methylbenzamide](/img/structure/B5494392.png)
![{2-methoxy-6-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetic acid](/img/structure/B5494396.png)
![1-(4-chlorophenyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]phthalazine](/img/structure/B5494402.png)
![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5494414.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5494426.png)



![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5494453.png)